

# Physical and chemical characteristics of 1-(3,5-Dichloropyridin-2-yl)piperazine

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## Compound of Interest

Compound Name: 1-(3,5-Dichloropyridin-2-yl)piperazine

Cat. No.: B1272148

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## An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the piperazine derivative, **1-(3,5-Dichloropyridin-2-yl)piperazine**. Due to its structural motifs—a dichloropyridinyl group and a piperazine ring—this compound is of interest to researchers in medicinal chemistry and drug development for its potential biological activities. This document summarizes available data, proposes a likely synthetic pathway, and discusses potential biological interactions based on related compounds.

## Core Physical and Chemical Characteristics

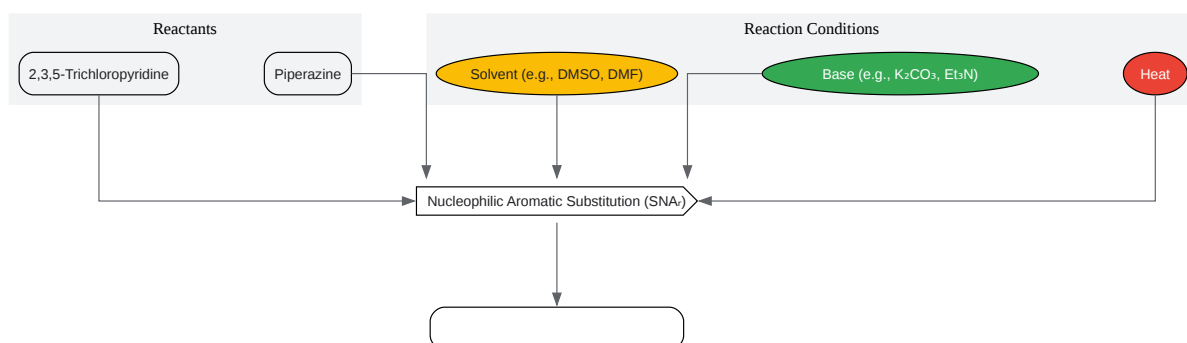
While extensive experimental data for **1-(3,5-Dichloropyridin-2-yl)piperazine** is not widely published, a summary of its known and predicted properties has been compiled from various chemical databases and suppliers.

Property	Value	Source
CAS Number	87394-60-3	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub>	[3]
Molecular Weight	232.11 g/mol	Inferred from molecular formula
Appearance	Off-white to light yellow solid	[1][2]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	
Storage Temperature	2-8°C	[1][2]

Note: Specific experimental values for boiling point, melting point, and solubility are not consistently reported in publicly available literature. The appearance and storage conditions are based on information from chemical suppliers.

## Proposed Synthetic Pathway

A detailed experimental protocol for the synthesis of **1-(3,5-Dichloropyridin-2-yl)piperazine** is not readily available in the literature. However, based on general methods for the synthesis of N-arylpiperazines, a plausible synthetic route would involve the nucleophilic aromatic substitution (S<sub>N</sub>A<sub>r</sub>) reaction between 2,3,5-trichloropyridine and piperazine. The chlorine atom at the 2-position of the pyridine ring is the most activated towards nucleophilic substitution.



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Caption: Proposed synthesis of **1-(3,5-Dichloropyridin-2-yl)piperazine** via S<sub>N</sub>A<sub>r</sub>.

## General Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a solution of 2,3,5-trichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N) (2.0-3.0 eq).
- **Reaction Conditions:** The reaction mixture is heated to a temperature ranging from 80°C to 150°C and stirred for several hours to days. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired **1-(3,5-Dichloropyridin-2-yl)piperazine**.

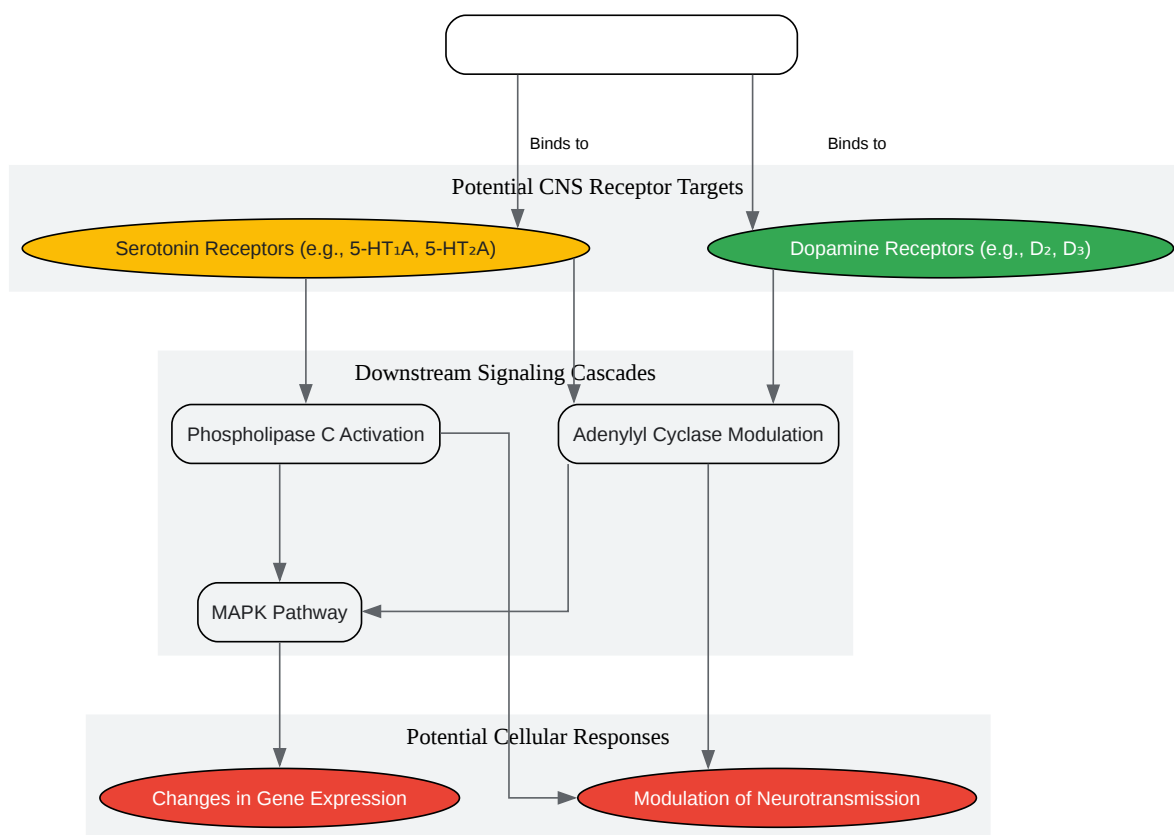
## Potential Biological Activity and Signaling Pathways

Specific biological data for **1-(3,5-Dichloropyridin-2-yl)piperazine** is not available. However, the piperazine and pyridinylpiperazine scaffolds are present in a wide range of biologically active molecules.[4][5] Many N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors.[6]

Derivatives of pyridinylpiperazine have been investigated for a variety of pharmacological activities, including but not limited to:

- **Antimicrobial and Antifungal Activity:** The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[5][7]
- **Enzyme Inhibition:** Substituted piperazines have been shown to act as inhibitors for various enzymes, such as urease.[4][8]
- **Anticancer Activity:** Certain piperazine-substituted compounds have demonstrated antiproliferative effects.[9]

Given these precedents, it is plausible that **1-(3,5-Dichloropyridin-2-yl)piperazine** could exhibit activity at CNS receptors or possess other biological properties. The dichloropyridinyl moiety may influence the compound's potency, selectivity, and pharmacokinetic properties. A hypothetical signaling pathway diagram is presented below, illustrating potential interactions based on the known pharmacology of related N-arylpiperazines.



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Caption: Putative signaling pathways for **1-(3,5-Dichloropyridin-2-yl)piperazine**.

## Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for **1-(3,5-Dichloropyridin-2-yl)piperazine** are available in the public domain. Researchers synthesizing

this compound would need to perform full spectral characterization to confirm its identity and purity. Predicted mass-to-charge ratios for various adducts can be found in databases such as PubChem.[3]

## Conclusion

**1-(3,5-Dichloropyridin-2-yl)piperazine** is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a summary of the available information and a framework for future research. The proposed synthetic route offers a starting point for its preparation, and the discussion of potential biological activities highlights areas for pharmacological screening. Further research is required to fully elucidate the physical, chemical, and biological properties of this compound.

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